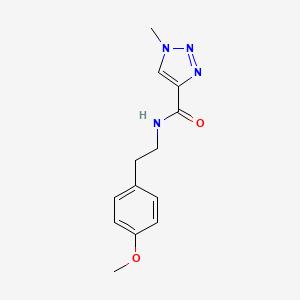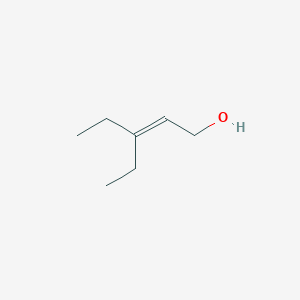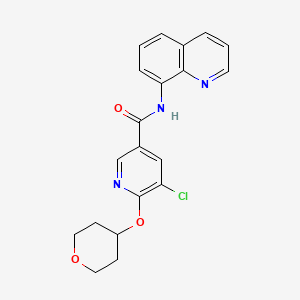
N-(4-methoxyphenethyl)-1-methyl-1H-1,2,3-triazole-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Typically, the description of a chemical compound includes its IUPAC name, molecular formula, and structural formula. It may also include information about its appearance (color, state of matter under standard conditions) and any distinctive odors .
Synthesis Analysis
The synthesis of a compound refers to the process used to create it in the laboratory. This usually involves a series of chemical reactions, starting with readily available substances known as reagents .Molecular Structure Analysis
Molecular structure analysis involves determining the arrangement of atoms within a molecule and the bonds between them. Techniques used for this purpose include X-ray crystallography and various forms of spectroscopy .Chemical Reactions Analysis
This involves studying the chemical reactions that the compound undergoes. This can provide valuable information about its reactivity and stability, and can also help to confirm its structure .Physical And Chemical Properties Analysis
This involves determining properties such as the compound’s melting point, boiling point, solubility in various solvents, and pH of its aqueous solution. Chemical properties might include its acidity or basicity, reactivity with other substances, and preferred types of chemical reactions .Aplicaciones Científicas De Investigación
Chemical Synthesis and Structural Variability
Triazole derivatives, including N-(4-methoxyphenethyl)-1-methyl-1H-1,2,3-triazole-4-carboxamide, are of significant interest due to their wide range of biological activities and structural variability. The synthesis of 1,2,3-triazoles, often through copper-catalyzed azide-alkyne cycloaddition (CuAAC), is a key area of research due to its efficiency and the stability of the triazole ring. This stability, alongside the ability to engage in hydrogen bonding and dipole-dipole interactions, makes triazoles valuable in drug discovery and material science (Kaushik et al., 2019).
Biological Activities and Potential Applications
Antimicrobial and Antifungal Properties
Triazole derivatives have been extensively studied for their antimicrobial and antifungal properties. This research has led to the development of compounds with significant activity against a range of pathogens, including bacteria and fungi resistant to other drugs. For example, 1,2,4-triazole derivatives have shown promise as potent antifungal agents, playing a crucial role in addressing fungal resistance issues (Kazeminejad et al., 2022).
Anticancer Research
The anticancer potential of triazole derivatives is another significant area of interest. Compounds containing the triazole ring have been investigated for their ability to inhibit the growth of various cancer cell lines. The versatility of the triazole moiety allows for the synthesis of hybrids with other anticancer pharmacophores, offering a promising avenue for the development of novel anticancer agents (Xu et al., 2019).
Corrosion Inhibition
Beyond biomedical applications, triazole derivatives have also been explored as corrosion inhibitors for various metals and alloys. Their ability to form stable complexes with metal surfaces provides effective protection against corrosion, making them valuable in industrial applications (Hrimla et al., 2021).
Mecanismo De Acción
Safety and Hazards
Propiedades
IUPAC Name |
N-[2-(4-methoxyphenyl)ethyl]-1-methyltriazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N4O2/c1-17-9-12(15-16-17)13(18)14-8-7-10-3-5-11(19-2)6-4-10/h3-6,9H,7-8H2,1-2H3,(H,14,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AIKYXVBCAJDQRI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(N=N1)C(=O)NCCC2=CC=C(C=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Ethyl 6-bromobenzo[d]thiazole-2-carboxylate](/img/structure/B2807042.png)


![4-(3-fluorophenyl)-6-(3-isopropoxypropyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2807045.png)


![N-[(1-hydroxycyclohex-2-en-1-yl)methyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide](/img/structure/B2807050.png)

![3-{2-[4-(diphenylmethyl)piperazin-1-yl]-2-oxoethyl}-8-methyl-3,5-dihydro-4H-pyrimido[5,4-b]indol-4-one](/img/structure/B2807054.png)
![1-[4-(5-Ethylpyrimidin-2-yl)oxypiperidin-1-yl]-2-methoxyethanone](/img/structure/B2807055.png)



![2,5-Dioctyl-3,6-bis-(5''-N-hexyl-[2,2',5',2'']terthiophen-5-yl)-pyrrolo[3,4-c]pyrrole-1,4-dione](/img/structure/B2807065.png)